Isomazole Hydrochloride

Description

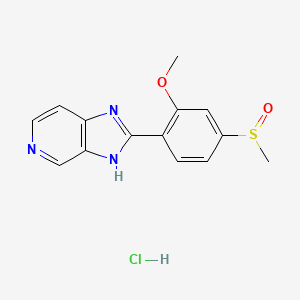

Structure

3D Structure of Parent

Properties

CAS No. |

87359-33-9 |

|---|---|

Molecular Formula |

C14H14ClN3O2S |

Molecular Weight |

323.8 g/mol |

IUPAC Name |

2-(2-methoxy-4-methylsulfinylphenyl)-3H-imidazo[4,5-c]pyridine;hydrochloride |

InChI |

InChI=1S/C14H13N3O2S.ClH/c1-19-13-7-9(20(2)18)3-4-10(13)14-16-11-5-6-15-8-12(11)17-14;/h3-8H,1-2H3,(H,16,17);1H |

InChI Key |

OJDNVOWLGHYRPR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=NC=C3.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

86315-52-8 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-((2-methoxy-4-methylsulfinyl)phenyl)-H-imidazo(4,5-b)pyridine AR-L 115 BS AR-L115 BW A746C BWA746C isomazole LY 175326 LY-175326 LY175326 MG 28734 MG-28734 sulmazol sulmazole Vardax |

Origin of Product |

United States |

Foundational & Exploratory

Isomazole Hydrochloride: A Technical Guide on its Mechanism of Action in Cardiac Myocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomazole hydrochloride is a cardiotonic agent with positive inotropic and lusitropic (myocardial relaxation) effects, primarily attributed to its action as a phosphodiesterase (PDE) inhibitor and a calcium sensitizer.[1][2] In cardiac myocytes, its principal mechanism involves the inhibition of phosphodiesterase III (PDE III), leading to an accumulation of intracellular cyclic adenosine monophosphate (cAMP).[1][3] This guide provides an in-depth analysis of the signaling pathways, quantitative effects, and experimental methodologies related to the action of isomazole in the cardiac myocyte.

Core Mechanism of Action: Phosphodiesterase Inhibition

Isomazole's primary mechanism in cardiac myocytes is the inhibition of the PDE III isozyme.[1][3] PDEs are enzymes responsible for the degradation of cyclic nucleotides, such as cAMP.[4] By inhibiting PDE III, isomazole prevents the breakdown of cAMP to AMP, leading to an increase in intracellular cAMP concentration.[5] This elevation in cAMP is a critical step in the signaling cascade that ultimately enhances myocardial contractility.[6] Isomazole has been shown to inhibit the peak III isozyme of dog heart phosphodiesterase with an IC50 of 100 microMolar.[1] In addition to PDE III, some studies suggest a combined inhibitory effect on PDE IV at concentrations that elicit the maximal positive inotropic effect.[3]

Signaling Pathway in the Cardiac Myocyte

The increased intracellular cAMP concentration initiated by isomazole triggers a well-defined signaling cascade within the cardiac myocyte, as illustrated below.

Pathway Description:

-

Inhibition of PDE III: Isomazole enters the cardiac myocyte and specifically inhibits the activity of the PDE III enzyme.[1]

-

cAMP Accumulation: The inhibition of PDE III prevents the hydrolysis of cAMP, leading to its accumulation within the cell's cytosol.[5]

-

PKA Activation: The elevated levels of cAMP activate cAMP-dependent Protein Kinase A (PKA).[4]

-

Phosphorylation of L-type Calcium Channels: PKA then phosphorylates several target proteins, most notably the L-type calcium channels located on the sarcolemma.[4][7]

-

Increased Calcium Influx: Phosphorylation of these channels increases their probability of opening, leading to an enhanced influx of extracellular calcium into the myocyte during the action potential.[4]

-

Enhanced Contraction: This increased intracellular calcium concentration augments the calcium-induced calcium release from the sarcoplasmic reticulum, leading to a stronger interaction between actin and myosin filaments and, consequently, an enhanced force of myocardial contraction (positive inotropic effect).

Quantitative Data on Isomazole's Effects

The following tables summarize the quantitative effects of this compound from various experimental studies.

Table 1: In Vitro Effects on PDE Inhibition and Myocardial Contractility

| Parameter | Model System | Value | Reference |

| IC50 for PDE III Inhibition | Dog Heart | 100 µM | [1] |

| Force of Contraction | Non-failing Human Ventricular Trabeculae Carneae | Increase to 278.3 ± 89.1% of pre-drug value | [3] |

| Force of Contraction | Failing Human Ventricular Trabeculae Carneae | Increase to 110.1 ± 10.7% of pre-drug value | [3] |

Table 2: In Vivo Hemodynamic Effects in Humans

| Parameter | Patient Population | Dosage | Effect | Reference |

| Cardiac Output | Chronic Heart Failure | 20 mg (oral) | +20% | [8][9] |

| Systemic Resistance | Heart Failure | 3 µg/kg/min (IV) | -20% | [1][2] |

| Left and Right Filling Pressures | Heart Failure | 3 µg/kg/min (IV) | -35-45% | [1][2] |

| Mean Arterial Pressure | Chronic Heart Failure | 20 mg (oral) | -13% | [8][9] |

| Pulmonary Artery Pressure | Chronic Heart Failure | 20 mg (oral) | -31% | [8][9] |

Experimental Protocols

Detailed, step-by-step protocols are often proprietary to the conducting laboratories. However, this section outlines the general methodologies employed in the studies cited in this guide.

Measurement of Force of Contraction in Trabeculae Carneae

This ex vivo method allows for the direct measurement of myocardial tissue contractility.

-

Tissue Isolation: Thin, unbranched trabeculae carneae are carefully dissected from the ventricles of explanted hearts (animal or human).[10]

-

Mounting: The isolated muscle strip is mounted in an organ bath containing an oxygenated physiological salt solution at a controlled temperature. One end is attached to a fixed point, and the other to a sensitive force transducer.[10]

-

Stimulation: The muscle is stimulated to contract at a regular frequency using electrical field stimulation.

-

Drug Application: After establishing a stable baseline of contractile force, isomazole is added to the bath in increasing concentrations.

-

Data Acquisition: The force of contraction is continuously recorded, allowing for the determination of changes in peak tension and rates of contraction and relaxation.[11]

Phosphodiesterase Activity Assay

The inhibitory effect of isomazole on PDE is quantified using biochemical assays.

-

Enzyme Source: PDE isozymes are isolated and purified from cardiac tissue homogenates, often using techniques like DEAE-Sepharose chromatography.[3]

-

Assay Principle: A known amount of the PDE III enzyme is incubated with its substrate, radiolabeled cAMP, in the presence and absence of various concentrations of isomazole.

-

Quantification: The reaction is stopped, and the resulting radiolabeled 5'-AMP is separated from the unhydrolyzed cAMP. The amount of 5'-AMP produced is a measure of PDE activity.

-

IC50 Determination: By measuring the reduction in PDE activity across a range of isomazole concentrations, the half-maximal inhibitory concentration (IC50) can be calculated.

Measurement of Intracellular cAMP Levels

Directly measuring cAMP within single myocytes is crucial for confirming the mechanism of action.

-

Cell Isolation: Single cardiac myocytes are enzymatically isolated from ventricular tissue.

-

cAMP Detection: Modern methods often employ genetically encoded biosensors based on Fluorescence Resonance Energy Transfer (FRET). These sensors, such as Epac-based probes, change their fluorescent properties upon binding to cAMP.[12][13]

-

Experimental Procedure: Isolated myocytes expressing the FRET sensor are perfused with a control solution, and a baseline fluorescence ratio is established.

-

Stimulation and Imaging: The cells are then exposed to isomazole, and the change in the FRET ratio is monitored over time using fluorescence microscopy, providing a real-time measurement of the change in intracellular cAMP concentration.[7]

Conclusion

This compound enhances cardiac myocyte contractility and relaxation primarily through the inhibition of phosphodiesterase III. This leads to an increase in intracellular cAMP, activation of PKA, and subsequent phosphorylation of L-type calcium channels, resulting in a greater influx of calcium. Quantitative studies have confirmed its potent inotropic effects in both isolated cardiac tissue and in clinical settings. The experimental methodologies outlined provide a framework for the continued investigation of this and similar cardiotonic agents.

References

- 1. Roles for Ca++ and cyclic AMP in mediating the cardiotonic actions of isomazole (LY175326) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Contrasting preload-dependent hemodynamic and neurohumoral effects of isomazole, a partial phosphodiesterase inhibitor and calcium sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of isomazole on force of contraction and phosphodiesterase isoenzymes I-IV in nonfailing and failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Cardiac cAMP: production, hydrolysis, modulation and detection [frontiersin.org]

- 5. Phosphodiesterase III inhibitors for heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cardiac cAMP: production, hydrolysis, modulation and detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous measurements of intracellular cAMP and L-type Ca2+ current in single frog ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Compartmentalized cAMP Signaling in Cardiac Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploratory study of the effects of single doses of isomazole on hemodynamics and heart rate variability parameters in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ex vivo Methods for Measuring Cardiac Muscle Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cytoplasmic cAMP concentrations in intact cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytoplasmic cAMP concentrations in intact cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Isomazole Hydrochloride: A Technical Overview of its Phosphodiesterase Inhibition Profile

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Isomazole hydrochloride is an imidazopyridine derivative recognized for its positive inotropic and vasodilatory properties, primarily attributed to its activity as a phosphodiesterase (PDE) inhibitor. This technical guide provides a comprehensive overview of the available information on Isomazole's PDE inhibition profile. While specific quantitative inhibitor constants (e.g., IC50, Ki) across the full spectrum of PDE isoforms are not extensively documented in publicly available literature, this document synthesizes the existing qualitative data. Furthermore, it details generalized experimental protocols for assessing PDE inhibition and illustrates the key signaling pathways affected by the modulation of the targeted PDE families, namely PDE3 and PDE4. This guide is intended to serve as a foundational resource for researchers engaged in the study of Isomazole and related compounds.

Introduction

Isomazole is a cardiotonic agent that has been investigated for the management of heart failure.[1][2] Its mechanism of action is linked to the inhibition of cyclic nucleotide phosphodiesterases (PDEs), enzymes that catalyze the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] By inhibiting these enzymes, Isomazole increases the intracellular concentrations of cyclic nucleotides, leading to downstream physiological effects such as increased cardiac contractility and vasodilation.[4]

Phosphodiesterase Inhibition Profile of Isomazole

The precise quantitative inhibition profile of Isomazole across the 11 known PDE families has not been extensively published. The available data is largely qualitative and focuses on its effects on PDE3 and PDE4.

Table 1: Summary of Isomazole's Qualitative Phosphodiesterase Inhibition Profile

| PDE Family | Substrate | Inhibition by Isomazole | Evidence/Remarks |

| PDE3 | cAMP, cGMP | Yes | Isomazole's positive inotropic effects are attributed in part to PDE3 inhibition, which increases cAMP levels in cardiomyocytes.[1][3] Some reports describe it as a weak inhibitor of PDE3.[5] |

| PDE4 | cAMP | Yes | Complete inhibition of PDE4 has been observed at concentrations that elicit the maximal positive inotropic effect of Isomazole.[1] |

| cGMP-specific PDEs (e.g., PDE5) | cGMP | Suggested | Some studies have surprisingly found that Isomazole is a significant inhibitor of cGMP-specific phosphodiesterase.[5] |

It is noteworthy that at concentrations producing its maximal positive inotropic effect, Isomazole has been reported to completely inhibit both PDE3 and PDE4.[1] This dual inhibition likely contributes to its overall pharmacological profile.

Experimental Protocols for Determining Phosphodiesterase Inhibition

While the specific protocols used to characterize Isomazole are not detailed in the available literature, the following represents a standard methodology for determining the in vitro potency of a compound as a PDE inhibitor.

General Principle of a Phosphodiesterase Inhibition Assay

The most common methods for assessing PDE activity and its inhibition involve the use of radiolabeled substrates (e.g., [3H]-cAMP or [3H]-cGMP). The assay measures the conversion of the radiolabeled cyclic nucleotide to its corresponding 5'-monophosphate by the PDE enzyme. The inhibitor's potency is determined by its ability to prevent this conversion.

Representative Protocol: Radiolabeled Substrate PDE Inhibition Assay

This protocol is a generalized representation and may require optimization depending on the specific PDE isoform and inhibitor being tested.

Materials:

-

Purified recombinant human PDE enzyme (isoform of interest)

-

[3H]-cAMP or [3H]-cGMP

-

Unlabeled cAMP or cGMP

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

Snake venom nucleotidase (e.g., from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex AG1-X8)

-

Scintillation cocktail

-

Microplates and scintillation vials

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, a fixed concentration of the PDE enzyme, and the test inhibitor (Isomazole) at various concentrations.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the radiolabeled substrate ([3H]-cAMP or [3H]-cGMP) to the reaction mixture. The final substrate concentration should be below the Km value for the specific enzyme to ensure assay sensitivity.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined period, ensuring that the reaction proceeds within the linear range (typically 10-20% substrate conversion).

-

Termination of Reaction: Stop the reaction by heat inactivation (e.g., boiling for 1-2 minutes).

-

Conversion to Adenosine/Guanosine: Add snake venom nucleotidase to the terminated reaction mixture and incubate. The nucleotidase converts the radiolabeled 5'-AMP or 5'-GMP product into radiolabeled adenosine or guanosine.

-

Separation of Substrate and Product: Add an anion-exchange resin slurry to the mixture. The negatively charged, unreacted [3H]-cAMP or [3H]-cGMP and the [3H]-5'-AMP or [3H]-5'-GMP will bind to the resin, while the uncharged radiolabeled adenosine or guanosine product will remain in the supernatant.

-

Quantification: Centrifuge the mixture and transfer a sample of the supernatant to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity in the supernatant is directly proportional to the PDE activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce PDE activity by 50%).

Signaling Pathways

The therapeutic effects of Isomazole are a direct consequence of its ability to modulate intracellular signaling cascades by preventing the breakdown of cAMP.

PDE3 Inhibition in Cardiac Myocytes

In cardiac muscle cells, the inhibition of PDE3 leads to an accumulation of cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates several key proteins involved in cardiac contractility.

PDE4 Inhibition in Vascular Smooth Muscle Cells

In vascular smooth muscle, PDE4 is a key regulator of cAMP levels. Inhibition of PDE4 by Isomazole leads to cAMP accumulation, PKA activation, and subsequent phosphorylation of proteins that promote muscle relaxation, resulting in vasodilation.

Conclusion

This compound is a phosphodiesterase inhibitor with recognized activity against PDE3 and PDE4. This inhibition leads to increased intracellular cAMP levels, resulting in positive inotropic and vasodilatory effects. While the qualitative aspects of its mechanism are established, there is a notable absence of comprehensive quantitative data on its inhibition profile across the full range of PDE isoforms. The experimental protocols and signaling pathways detailed in this guide provide a foundational framework for researchers. Further studies are warranted to fully characterize the selectivity and potency of Isomazole, which will be crucial for a more complete understanding of its pharmacological profile and for the development of novel, more selective PDE inhibitors.

References

- 1. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 2. ahajournals.org [ahajournals.org]

- 3. cAMP signal transduction in the heart: understanding spatial control for the development of novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Calcium Sensitizing Properties of Isomazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomazole hydrochloride is a novel cardiotonic agent characterized by a dual mechanism of action: phosphodiesterase (PDE) inhibition and direct sensitization of the contractile machinery to calcium. This dual activity positions it as a potentially valuable therapeutic agent for conditions such as congestive heart failure. This technical guide provides a comprehensive overview of the calcium-sensitizing properties of isomazole, including its effects on myocardial contractility, its interaction with phosphodiesterase isoenzymes, and its hemodynamic consequences. Detailed experimental protocols for key assays are provided, along with visualizations of the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Introduction

Isomazole is an imidazopyridine derivative that has demonstrated positive inotropic and vasodilator effects in both preclinical and clinical studies.[1][2] Unlike traditional inotropic agents that primarily increase intracellular calcium levels, which can lead to adverse effects such as arrhythmias and increased myocardial oxygen consumption, isomazole enhances the sensitivity of the myofilaments to existing calcium concentrations. This calcium-sensitizing effect, combined with its phosphodiesterase inhibitory properties, offers a potentially more favorable efficacy and safety profile for the treatment of heart failure.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the pharmacological effects of this compound.

Table 1: Phosphodiesterase Inhibition

| Enzyme Target | IC50 Value | Species | Reference |

| Phosphodiesterase III Isozyme | 100 µM | Dog (heart) | [3] |

| Phosphodiesterase III and IV | Complete Inhibition* | Human | [4] |

*At concentrations that produce a maximal positive inotropic effect.

Table 2: Effects on Myocardial Contractility in vitro

| Preparation | Effect | Concentration Range | Species | Reference |

| Skinned Myocardial Fibers | Increased half-maximal, Ca2+-activated force development | 0.01 - 1 mM | Human, Pig, Monkey, Guinea-pig, Rat | [5] |

| Ventricular Trabeculae Carneae (non-failing) | 278.3 ± 89.1% increase in force of contraction | Not specified | Human | [4] |

| Ventricular Trabeculae Carneae (failing) | 110.1 ± 10.7% increase in force of contraction | Not specified | Human | [4] |

Table 3: Hemodynamic Effects in Patients with Congestive Heart Failure (Intravenous Administration)

| Parameter | Change | Dose | Patient Group | Reference |

| Cardiac Output | +23% | 3 µg/kg/min for 30 min | Elevated preload (>15 mmHg) | [1] |

| Cardiac Output | -18% | 3 µg/kg/min for 30 min | Normal preload | [1] |

| Systemic Resistance | -20% | 3 µg/kg/min for 30 min | Overall | [1] |

| Left and Right Filling Pressures | -35-45% | 3 µg/kg/min for 30 min | Overall | [1] |

Table 4: Hemodynamic Effects in Patients with Congestive Heart Failure (Oral Administration)

| Parameter | Change | Dose | Reference |

| Cardiac Output | +20% (p=0.031) | 20 mg | [6] |

| Mean Arterial Pressure | -6% (p=0.035) | 10 mg | [6] |

| Mean Arterial Pressure | -13% (p=0.047) | 20 mg | [6] |

| Pulmonary Artery Pressure | -14% (p<0.001) | 10 mg | [6] |

| Pulmonary Artery Pressure | -31% (p=0.006) | 20 mg | [6] |

Table 5: Hemodynamic Effects in a Canine Model of Congestive Heart Failure

| Parameter | Effect | Dose | Reference |

| Cardiac Output | Increased | 10 and 20 µg/kg/min | [2] |

| Heart Rate | Increased | 10 and 20 µg/kg/min | [2] |

| Left Ventricular dP/dt | Increased | 10 and 20 µg/kg/min | [2] |

| Aortic Pressure | Decreased | 10 and 20 µg/kg/min | [2] |

| Total Peripheral Vascular Resistance | Decreased | 10 and 20 µg/kg/min | [2] |

Experimental Protocols

Measurement of Calcium Sensitivity in Skinned Cardiac Muscle Fibers

This protocol outlines the general procedure for assessing the effect of this compound on the calcium sensitivity of the contractile apparatus using chemically skinned cardiac muscle fibers.

Objective: To determine the effect of Isomazole on the force-calcium relationship in demembranated cardiac muscle cells.

Materials:

-

Cardiac tissue (e.g., ventricular papillary muscle)

-

Skinning solution (e.g., containing Triton X-100 or saponin)

-

Relaxing solution (low Ca2+)

-

Activating solutions (with varying Ca2+ concentrations)

-

This compound stock solution

-

Force transducer and recording system

Procedure:

-

Fiber Preparation:

-

Excise a small bundle of cardiac muscle fibers from the tissue of interest.

-

Chemically "skin" the fibers by incubating them in a skinning solution (e.g., containing a detergent like Triton X-100) to permeabilize the cell membranes. This allows for direct control of the intracellular environment.

-

-

Mounting:

-

Mount a single skinned fiber or a small bundle of fibers between a force transducer and a length controller.

-

-

Force-Calcium Relationship Measurement:

-

Initially, perfuse the fiber with a relaxing solution containing a high concentration of a calcium chelator (e.g., EGTA) to establish a baseline of zero force.

-

Sequentially perfuse the fiber with a series of activating solutions containing progressively increasing concentrations of free calcium.

-

Record the steady-state isometric force generated at each calcium concentration.

-

-

Isomazole Application:

-

Repeat the force-calcium relationship measurement in the presence of various concentrations of this compound added to the activating solutions.

-

-

Data Analysis:

-

Plot the normalized force as a function of the negative logarithm of the free calcium concentration (pCa).

-

Fit the data to the Hill equation to determine the pCa50 (the pCa at which 50% of the maximal force is produced) and the Hill coefficient (a measure of cooperativity). A leftward shift in the force-pCa curve in the presence of Isomazole indicates an increase in calcium sensitivity.

-

Phosphodiesterase Inhibition Assay

This protocol provides a general outline for determining the inhibitory effect of this compound on phosphodiesterase isoenzymes.

Objective: To quantify the inhibitory potency (IC50) of Isomazole against specific PDE isoenzymes (e.g., PDE III and PDE IV).

Materials:

-

Purified PDE isoenzymes (e.g., from cardiac tissue)

-

Substrate: cyclic AMP (cAMP)

-

This compound stock solution

-

Assay buffer

-

Method for detecting the product of the reaction (e.g., 5'-AMP), which could involve radioactive labeling, fluorescent probes, or enzymatic coupling.

Procedure:

-

Reaction Setup:

-

In a multi-well plate, prepare reaction mixtures containing the assay buffer, the purified PDE isoenzyme, and varying concentrations of this compound.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the substrate (cAMP).

-

-

Incubation:

-

Incubate the reaction mixture for a defined period at a controlled temperature (e.g., 37°C).

-

-

Termination of Reaction:

-

Stop the reaction (e.g., by heat inactivation or the addition of a stop solution).

-

-

Product Quantification:

-

Measure the amount of cAMP that has been hydrolyzed to 5'-AMP.

-

-

Data Analysis:

-

Calculate the percentage of PDE activity inhibited at each concentration of Isomazole.

-

Plot the percentage of inhibition against the logarithm of the Isomazole concentration.

-

Determine the IC50 value, which is the concentration of Isomazole that causes 50% inhibition of the PDE activity, by fitting the data to a suitable dose-response curve.

-

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of Isomazole and a typical experimental workflow for its characterization.

Figure 1: Proposed signaling pathway of this compound.

Figure 2: Experimental workflow for characterizing Isomazole.

Discussion

The data presented in this guide highlight the dual mechanism of action of this compound. Its ability to inhibit phosphodiesterase III and IV leads to an increase in intracellular cAMP levels, which contributes to its positive inotropic and vasodilatory effects.[4] Simultaneously, Isomazole directly enhances the calcium sensitivity of the cardiac myofilaments, as demonstrated by the leftward shift in the force-pCa relationship in skinned fiber preparations.[5] This latter effect is particularly significant as it allows for an increase in myocardial contractility without a corresponding increase in intracellular calcium concentration, which is a key drawback of many other inotropic agents.

The hemodynamic studies in both animals and humans with heart failure confirm the clinical relevance of these mechanisms, showing improvements in cardiac output and reductions in filling pressures.[1][2][6] However, it is noteworthy that the response to Isomazole can be dependent on the preload status of the patient, with more beneficial effects observed in those with elevated preload.[1]

Conclusion

This compound is a promising cardiotonic agent with a unique pharmacological profile. Its calcium-sensitizing properties, in conjunction with its phosphodiesterase inhibitory effects, offer a novel approach to the management of heart failure. The detailed experimental protocols and data presented in this technical guide provide a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Isomazole and similar compounds. Further research is warranted to fully characterize the molecular interactions underlying its calcium-sensitizing effects and to optimize its clinical application.

References

- 1. Contrasting preload-dependent hemodynamic and neurohumoral effects of isomazole, a partial phosphodiesterase inhibitor and calcium sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Systemic and regional hemodynamic effects of isomazole in awake dogs with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Roles for Ca++ and cyclic AMP in mediating the cardiotonic actions of isomazole (LY175326) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of isomazole on force of contraction and phosphodiesterase isoenzymes I-IV in nonfailing and failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of isomazole on the responsiveness to calcium of the contractile elements in skinned cardiac muscle fibres of various species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploratory study of the effects of single doses of isomazole on hemodynamics and heart rate variability parameters in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Isomazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Isomazole Hydrochloride, a potent cardiotonic agent. This document details the scientific background, experimental protocols, and analytical data pertinent to this compound, serving as a valuable resource for researchers and professionals in the field of drug development.

Introduction

Isomazole, chemically known as 2-(2-methoxy-4-methylsulfinylphenyl)-3H-imidazo[4,5-c]pyridine, is a noteworthy compound recognized for its cardiotonic properties.[1] It functions as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE3 and PDE4, and also exhibits calcium-sensitizing effects. This dual mechanism of action enhances myocardial contractility and promotes vasodilation, making it a subject of interest in the treatment of heart failure. This guide will focus on the synthesis of its hydrochloride salt and the analytical methods used for its thorough characterization.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of a key intermediate, 2-methoxy-4-(methylthio)benzoic acid, followed by a cyclocondensation reaction to form the imidazo[4,5-c]pyridine core, oxidation of the thioether, and subsequent formation of the hydrochloride salt.

Synthesis Workflow

The overall synthetic pathway can be visualized as a three-stage process: synthesis of the carboxylic acid intermediate, formation of the Isomazole base, and its conversion to the hydrochloride salt.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(2-methoxy-4-(methylthio)phenyl)-1H-imidazo[4,5-c]pyridine

A mixture of 2-methoxy-4-(methylthio)benzoic acid and 3,4-diaminopyridine is heated in a suitable solvent, such as polyphosphoric acid or a high-boiling point alcohol, to facilitate the cyclocondensation reaction. The reaction mixture is heated to reflux for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and neutralized with a base, such as sodium bicarbonate solution, to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried.

Step 2: Oxidation to Isomazole

The intermediate from Step 1 is dissolved in a suitable organic solvent, such as dichloromethane or acetic acid. An oxidizing agent, for instance, meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added portion-wise at a controlled temperature, typically 0-5 °C, to prevent over-oxidation. The reaction is stirred for a few hours until the oxidation is complete (monitored by TLC). The reaction is then quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield the Isomazole base.

Step 3: Formation of this compound

The synthesized Isomazole base is dissolved in a suitable solvent, such as isopropanol or ethanol. A solution of hydrochloric acid in an appropriate solvent (e.g., ethereal HCl or isopropanolic HCl) is then added dropwise with stirring. The hydrochloride salt precipitates out of the solution. The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound.

Chemical Characterization

A comprehensive suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized this compound.

Characterization Workflow

The logical flow for the chemical characterization of this compound involves a series of spectroscopic and physical analyses to confirm its structure and purity.

Caption: Logical workflow for chemical characterization.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for Isomazole and its hydrochloride salt.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₄ClN₃O₂S |

| Molecular Weight | 323.80 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Table 2: Spectroscopic Data for Isomazole

| Technique | Data |

| ¹H NMR (DMSO-d₆) | Data not available in searched literature. |

| ¹³C NMR (DMSO-d₆) | A spectrum is available on PubChem, but specific peak assignments are not provided.[1] |

| FTIR (KBr, cm⁻¹) | Data not available in searched literature. |

| Mass Spec (m/z) | Calculated: 287.0728 (for Isomazole base)[1] |

Mechanism of Action: Signaling Pathway

Isomazole exerts its cardiotonic effects by inhibiting phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, Isomazole increases intracellular cAMP levels in cardiac myocytes. This leads to the activation of Protein Kinase A (PKA), which then phosphorylates several downstream targets, including L-type calcium channels and phospholamban. The phosphorylation of these targets results in an increased influx of calcium into the cell and enhanced sarcoplasmic reticulum calcium uptake and release, ultimately leading to increased myocardial contractility.

Caption: Isomazole's mechanism of action via PDE3 inhibition.

Conclusion

This technical guide has outlined the synthesis and chemical characterization of this compound. While a general synthetic route and a clear understanding of its mechanism of action are established, specific experimental data for the hydrochloride salt, particularly spectroscopic and melting point information, remain to be fully disclosed in publicly available literature. Further research and publication of this data would be highly beneficial to the scientific community. The provided workflows and signaling pathway diagram offer a solid foundation for researchers and professionals working with this and related compounds.

References

An In-depth Technical Guide to the Pharmacological and Toxicological Profile of Isomazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomazole Hydrochloride is a cardiotonic agent with a dual mechanism of action, exhibiting both phosphodiesterase (PDE) inhibitory activity and calcium sensitizing effects. This unique pharmacological profile has positioned it as a subject of interest for the management of heart failure. This technical guide provides a comprehensive overview of the pharmacological and toxicological characteristics of this compound, with a focus on its mechanism of action, hemodynamic effects, and safety profile. Quantitative data from preclinical and clinical studies are summarized in tabular format for ease of comparison. Detailed experimental protocols for key assays are provided to facilitate study replication and further investigation. Additionally, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to enhance understanding of the complex biological processes involved.

Pharmacological Profile

Mechanism of Action

This compound exerts its cardiotonic effects through a dual mechanism of action:

-

Phosphodiesterase (PDE) Inhibition: Isomazole is an inhibitor of phosphodiesterase, with a notable selectivity for PDE III and PDE IV isoenzymes.[1] By inhibiting these enzymes, Isomazole prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[2] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates various intracellular proteins. In cardiac myocytes, this results in an increased influx of calcium ions, leading to enhanced myocardial contractility (positive inotropic effect).[2] In vascular smooth muscle, increased cAMP levels promote relaxation, resulting in vasodilation and a reduction in both preload and afterload.[2]

-

Calcium Sensitization: In addition to its PDE inhibitory effects, Isomazole directly enhances the sensitivity of the contractile proteins to calcium.[3] This means that for a given intracellular calcium concentration, Isomazole potentiates the force of contraction. This calcium-sensitizing effect is a key differentiator from pure PDE inhibitors and may contribute to a more favorable energetic profile, as it does not solely rely on increasing intracellular calcium levels, which can be associated with arrhythmogenic risks.[4]

Signaling Pathway of this compound's Mechanism of Action

A diagram illustrating the dual mechanism of action of this compound.

Hemodynamic Effects

Clinical and preclinical studies have demonstrated that this compound produces significant hemodynamic effects, primarily characterized by increased cardiac output and reduced vascular resistance.

Table 1: Summary of Hemodynamic Effects of this compound in Dogs with Congestive Heart Failure

| Parameter | Change with Isomazole | Reference |

| Cardiac Output | Increased | [5] |

| Heart Rate | Increased | [5] |

| Left Ventricular dP/dt | Increased | [5] |

| Aortic Pressure | Decreased | [5] |

| Total Peripheral Vascular Resistance | Decreased | [5] |

| Myocardial Blood Flow | Increased | [5] |

| Quadriceps Muscle Blood Flow | Increased | [5] |

| Brain Blood Flow | Increased | [5] |

Table 2: Summary of Hemodynamic Effects of this compound in Human Patients with Chronic Heart Failure

| Parameter | Change with Isomazole (20 mg) | Reference |

| Cardiac Output | +20% | [4] |

| Pulmonary Wedge Pressure | Decreased | [4] |

| Mean Arterial Pressure | -13% | [4] |

| Pulmonary Artery Pressure | -31% | [4] |

Studies in awake dogs with experimentally induced congestive heart failure showed that Isomazole increased cardiac output, heart rate, and both right and left ventricular dP/dt, while decreasing aortic pressure and total peripheral vascular resistance.[5] Notably, these effects were not mediated by the autonomic nervous system.[5] In patients with chronic heart failure, oral administration of Isomazole led to a dose-dependent decrease in pulmonary wedge pressure, with higher doses increasing cardiac output and decreasing mean arterial and pulmonary artery pressures.[4]

Toxicological Profile

The toxicological profile of this compound has been evaluated in acute, subchronic, and chronic studies in various animal models.

Acute Toxicity

Single oral doses of Isomazole in dogs (25, 50, or 100 mg/kg) resulted in a marked drop in systemic blood pressure and reflex tachycardia.[3] The oral median lethal dose (LD50) in rats and mice was approximately 135 mg/kg and 525 mg/kg, respectively.

Chronic Toxicity

Long-term studies in Beagle dogs have identified the heart as the primary target organ for Isomazole-related toxicity.

Table 3: Summary of Chronic Toxicity Findings of this compound in Beagle Dogs (1-year study)

| Dose | Key Findings | Reference |

| 2 mg/kg | No-effect dose level for cardiotoxicity | [3] |

| 5 mg/kg and above | Post-dose increases in heart rate | [3] |

| 6 mg/kg and above | Significant increases in heart weight, multifocal myocardial fibrosis | [3] |

| 12.5 mg/kg and above | Decline in basal heart rate | [3] |

Repeated administration of Isomazole in dogs led to dose-dependent cardiotoxic effects, including increased heart rate, increased heart weight, and multifocal myocardial fibrosis at doses of 6 mg/kg and above.[3] The no-effect dose for cardiotoxicity in these studies was determined to be 2 mg/kg.[3]

Experimental Protocols

Hemodynamic Assessment in Conscious Dogs

This protocol outlines the methodology for evaluating the hemodynamic effects of this compound in a conscious canine model of heart failure.

Experimental Workflow for Canine Hemodynamic Study

A flowchart of the experimental protocol for hemodynamic assessment in dogs.

Protocol:

-

Animal Model: Adult mongrel dogs are used. Right-sided congestive heart failure is surgically induced by creating pulmonary artery constriction and tricuspid valve avulsion.

-

Instrumentation: After a recovery period, under anesthesia, a Swan-Ganz catheter is inserted into the pulmonary artery via the jugular vein for measurement of cardiac output (thermodilution), pulmonary artery pressure, and pulmonary wedge pressure. A catheter is also placed in the femoral artery for monitoring systemic arterial pressure and for blood sampling.

-

Acclimatization: Dogs are allowed to recover fully from surgery and are acclimatized to the laboratory environment to minimize stress-related hemodynamic changes.

-

Baseline Measurements: On the day of the experiment, the conscious, resting dogs are placed in a sling. Baseline hemodynamic parameters, including heart rate, systemic and pulmonary arterial pressures, cardiac output, and right atrial pressure, are recorded.

-

Drug Administration: this compound is administered intravenously as a continuous infusion at varying doses.

-

Hemodynamic Monitoring: All hemodynamic parameters are continuously monitored and recorded at regular intervals throughout the infusion period and for a specified time post-infusion.

-

Data Analysis: Changes in hemodynamic parameters from baseline are calculated and statistically analyzed to determine the effects of Isomazole.

Phosphodiesterase Isoenzyme Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on different phosphodiesterase isoenzymes.

Experimental Workflow for PDE Inhibition Assay

A flowchart of the experimental protocol for the phosphodiesterase inhibition assay.

Protocol:

-

Enzyme Preparation: Phosphodiesterase isoenzymes (PDE I, II, III, and IV) are isolated from cardiac tissue (e.g., canine ventricle) using DEAE-Sepharose chromatography.

-

Assay Reaction: The assay is performed in a reaction mixture containing a specific PDE isoenzyme, a fixed concentration of radiolabeled cyclic nucleotide substrate (e.g., [³H]cAMP), and varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated at 30°C for a specified period, allowing the PDE to hydrolyze the cyclic nucleotide.

-

Reaction Termination: The reaction is terminated by the addition of a stop solution, typically containing a nonspecific PDE inhibitor like IBMX.

-

Separation of Products: The product of the reaction (e.g., [³H]AMP) is separated from the unhydrolyzed substrate using anion-exchange chromatography.

-

Quantification: The amount of radioactivity in the product fraction is determined by liquid scintillation counting.

-

Data Analysis: The percentage of inhibition of PDE activity at each concentration of Isomazole is calculated. The concentration of Isomazole that produces 50% inhibition (IC50) is determined by non-linear regression analysis.

Conclusion

This compound is a potent cardiotonic agent with a promising pharmacological profile for the treatment of heart failure. Its dual mechanism of action, combining phosphodiesterase inhibition and calcium sensitization, offers potential advantages over existing therapies. The hemodynamic benefits observed in both preclinical and clinical settings are significant. However, the dose-dependent cardiotoxicity observed in chronic animal studies highlights the need for careful dose selection and monitoring in any potential clinical application. The detailed experimental protocols provided in this guide are intended to support further research into the pharmacological and toxicological properties of this compound, ultimately contributing to a more complete understanding of its therapeutic potential and risks.

References

- 1. Exploratory study of the effects of single doses of isomazole on hemodynamics and heart rate variability parameters in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roles for Ca++ and cyclic AMP in mediating the cardiotonic actions of isomazole (LY175326) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prospective evaluation of Doppler echocardiography, tissue Doppler imaging and biomarkers measurement for the detection of doxorubicin-induced cardiotoxicity in dogs: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel and integrated approach for the identification and characterization of drug-induced cardiac toxicity in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Isomazole Hydrochloride: A Technical Guide to Target Identification and Validation in Heart Failure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isomazole hydrochloride is a cardiotonic agent investigated for the management of heart failure. Its mechanism of action is centered on a dual-pronged approach: inhibition of phosphodiesterase (PDE) enzymes and sensitization of the cardiac contractile apparatus to calcium. This technical guide provides a comprehensive overview of the target identification and validation of isomazole in the context of heart failure, summarizing key preclinical and clinical findings. The document details the principal molecular targets, the signaling pathways involved, and the experimental methodologies utilized to elucidate its mechanism of action. Quantitative data from various studies are presented in structured tables for comparative analysis, and logical workflows are visualized using diagrams to facilitate understanding.

Primary Molecular Targets

The therapeutic effects of this compound in heart failure are primarily attributed to its interaction with two key cellular components:

-

Phosphodiesterase Isoenzymes (PDEs): Isomazole has been identified as an inhibitor of cyclic nucleotide phosphodiesterases, the enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP). Specifically, it targets PDE3 and PDE4 isoforms, which are prominently expressed in cardiac myocytes.[1][2] Inhibition of these enzymes leads to an accumulation of intracellular cAMP.

-

Cardiac Contractile Proteins: Isomazole exhibits a calcium-sensitizing effect, suggesting a direct interaction with the contractile machinery of the heart. This action enhances the responsiveness of the myofilaments to existing intracellular calcium concentrations, leading to an increase in contractile force without a concomitant rise in intracellular calcium levels.

Signaling Pathways and Mechanism of Action

The dual mechanism of action of isomazole converges to improve cardiac contractility and promote vasodilation, both beneficial in the setting of heart failure.

Phosphodiesterase Inhibition and cAMP-Mediated Signaling

Inhibition of PDE3 and PDE4 by isomazole increases intracellular cAMP levels in cardiomyocytes. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac excitation-contraction coupling:

-

L-type Calcium Channels: Phosphorylation increases calcium influx into the cell during depolarization, contributing to a stronger contraction.

-

Phospholamban: Phosphorylation of phospholamban relieves its inhibition of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a), leading to enhanced calcium reuptake into the sarcoplasmic reticulum. This accelerates relaxation (lusitropy) and increases the calcium load available for subsequent contractions.

-

Troponin I: PKA-mediated phosphorylation of troponin I decreases the sensitivity of the myofilaments to calcium, which also contributes to faster relaxation.

The net effect of increased cAMP is an enhancement of both the force of contraction (positive inotropy) and the rate of relaxation (lusitropy). In vascular smooth muscle cells, increased cAMP levels lead to vasodilation, reducing both preload and afterload on the failing heart.

Calcium Sensitization

In addition to its effects on cAMP, isomazole directly enhances the sensitivity of the cardiac myofilaments to calcium. This means that for a given concentration of intracellular calcium, more force is generated. The precise molecular interaction is not fully elucidated but is thought to involve binding to one of the proteins of the troponin complex, likely stabilizing the calcium-bound conformation and promoting the interaction between actin and myosin. This mechanism is particularly relevant in the failing heart, where calcium handling is often impaired.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: In Vitro Effects on Myocardial Contractility

| Parameter | Tissue Source | Condition | Effect of Isomazole | Reference |

| Force of Contraction | Human Ventricular Trabeculae | Non-failing | Increased to 278.3 ± 89.1% of predrug value | [1] |

| Force of Contraction | Human Ventricular Trabeculae | Failing (NYHA IV) | Marginally increased to 110.1 ± 10.7% of predrug value | [1] |

Table 2: Hemodynamic Effects in Preclinical Models of Heart Failure

| Parameter | Animal Model | Isomazole Dose | Change from Baseline | Reference |

| Cardiac Output | Canine Model | 10 and 20 µg/kg/min | Increased | [3] |

| Heart Rate | Canine Model | 10 and 20 µg/kg/min | Increased | [3] |

| LV dP/dt | Canine Model | 10 and 20 µg/kg/min | Increased | [3] |

| Aortic Pressure | Canine Model | 10 and 20 µg/kg/min | Decreased | [3] |

| Total Peripheral Vascular Resistance | Canine Model | 10 and 20 µg/kg/min | Decreased | [3] |

Table 3: Hemodynamic Effects in Patients with Chronic Heart Failure

| Parameter | Patient Population | Isomazole Dose | Change from Baseline | Reference |

| Cardiac Output | NYHA Class II/III | 3 µg/kg/min (IV) | +23% (in patients with elevated preload) | [4] |

| Systemic Vascular Resistance | NYHA Class II/III | 3 µg/kg/min (IV) | -20% | [4] |

| Left and Right Filling Pressures | NYHA Class II/III | 3 µg/kg/min (IV) | -35-45% | [4] |

| Cardiac Output | Stable CHF Class III-IV | 20 mg (oral) | +20% | [5] |

| Mean Arterial Pressure | Stable CHF Class III-IV | 10 mg (oral) | -6% | [5] |

| Mean Arterial Pressure | Stable CHF Class III-IV | 20 mg (oral) | -13% | [5] |

| Pulmonary Artery Pressure | Stable CHF Class III-IV | 10 mg (oral) | -14% | [5] |

| Pulmonary Artery Pressure | Stable CHF Class III-IV | 20 mg (oral) | -31% | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize the activity of this compound.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC50) of isomazole on specific PDE isoenzymes.

Principle: This assay measures the conversion of radiolabeled cAMP to AMP by a specific PDE isoenzyme in the presence and absence of the test compound.

Materials:

-

Purified human recombinant PDE3 and PDE4

-

[³H]-cAMP

-

This compound

-

Assay buffer (e.g., Tris-HCl, MgCl₂)

-

Snake venom nucleotidase

-

Anion-exchange resin

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, purified PDE enzyme, and varying concentrations of isomazole.

-

Initiate the reaction by adding [³H]-cAMP.

-

Incubate the reaction at 37°C for a defined period.

-

Terminate the reaction by boiling.

-

Add snake venom nucleotidase to convert the [³H]-AMP to [³H]-adenosine.

-

Separate the unreacted [³H]-cAMP from the [³H]-adenosine using an anion-exchange resin column. [³H]-cAMP binds to the resin, while [³H]-adenosine does not.

-

Quantify the amount of [³H]-adenosine in the eluate using liquid scintillation counting.

-

Calculate the percentage of PDE inhibition for each isomazole concentration and determine the IC50 value.

Skinned Fiber Assay for Calcium Sensitization

Objective: To assess the effect of isomazole on the calcium sensitivity of the contractile apparatus.

Principle: The sarcolemma of cardiac muscle fibers is chemically "skinned" (permeabilized) to allow for direct control of the intracellular environment, including the calcium concentration. The force of contraction is then measured at various calcium concentrations in the presence and absence of isomazole.

Materials:

-

Cardiac muscle tissue (e.g., human or animal)

-

Skinning solution (containing a non-ionic detergent like Triton X-100)

-

Relaxing solution (low calcium)

-

Activating solutions (containing varying concentrations of free calcium)

-

This compound

-

Force transducer and data acquisition system

Procedure:

-

Dissect small bundles of cardiac muscle fibers and incubate them in the skinning solution to permeabilize the cell membranes.

-

Mount a single skinned fiber or a small bundle between a force transducer and a length controller.

-

Sequentially expose the fiber to relaxing and activating solutions with progressively increasing calcium concentrations to generate a force-pCa (-log[Ca²⁺]) curve.

-

Repeat the force-pCa curve generation in the presence of various concentrations of isomazole.

-

Analyze the data to determine if isomazole shifts the force-pCa curve to the left, indicating an increase in calcium sensitivity (a lower pCa50 value).

Experimental and Logical Workflows

The following diagrams illustrate the workflows for target identification and validation of this compound.

Conclusion

This compound presents a dual mechanism of action for the treatment of heart failure, targeting both the cAMP signaling pathway through PDE3 and PDE4 inhibition and the myofilaments through calcium sensitization. While preclinical and early clinical studies have demonstrated its potential to improve cardiac function, further research is warranted to fully elucidate the quantitative aspects of its interaction with its molecular targets and to establish its long-term safety and efficacy in a broader patient population. The experimental approaches outlined in this guide provide a framework for the continued investigation and development of this and other novel cardiotonic agents.

References

- 1. Effects of isomazole on force of contraction and phosphodiesterase isoenzymes I-IV in nonfailing and failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isomazole | PDE | TargetMol [targetmol.com]

- 3. Systemic and regional hemodynamic effects of isomazole in awake dogs with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Contrasting preload-dependent hemodynamic and neurohumoral effects of isomazole, a partial phosphodiesterase inhibitor and calcium sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploratory study of the effects of single doses of isomazole on hemodynamics and heart rate variability parameters in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Docking of Isomazole Hydrochloride with Phosphodiesterase III: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular docking of Isomazole Hydrochloride with its target, phosphodiesterase III (PDE3). Isomazole, a known phosphodiesterase inhibitor with cardiotonic and vasodilatory effects, is investigated for its binding affinity and interaction with the active site of PDE3.[1][2][3] This document outlines a comprehensive, albeit hypothetical, molecular docking study, presenting putative quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow. The objective is to offer a foundational understanding for researchers engaged in the development of novel PDE3 inhibitors.

Introduction to Phosphodiesterase III (PDE3)

Phosphodiesterase III (PDE3) is a crucial enzyme in the regulation of intracellular signaling pathways.[4] By hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), PDE3 modulates the levels of these second messengers, thereby influencing a wide range of physiological processes.[4][5] There are two main subtypes of PDE3: PDE3A and PDE3B. PDE3A is predominantly found in the heart, platelets, and vascular smooth muscle, while PDE3B is highly expressed in adipocytes, hepatocytes, and pancreatic β-cells.[4][6] The inhibition of PDE3 leads to an increase in intracellular cAMP levels, resulting in positive inotropic and vasodilatory effects.[7][8] This makes PDE3 a significant target for the treatment of conditions such as heart failure and peripheral artery disease.[7][9]

The PDE3 Signaling Pathway

The canonical signaling pathway involving PDE3 begins with the activation of adenylyl cyclase, which synthesizes cAMP. cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that regulate cellular functions like muscle contraction and relaxation. PDE3 acts as a negative regulator in this pathway by degrading cAMP to AMP, thus terminating the signal. The inhibition of PDE3 by a molecule like this compound prevents this degradation, leading to a sustained elevation of cAMP levels and prolonged PKA activation.

Hypothetical Molecular Docking Study

Due to the absence of publicly available, specific molecular docking data for this compound with PDE3, this section outlines a robust, hypothetical study based on established methodologies for other phosphodiesterase inhibitors.[10][11][12]

Experimental Workflow

The proposed in-silico experiment would follow a standardized workflow for structure-based drug design. This begins with the preparation of the protein and ligand structures, followed by the docking simulation and subsequent analysis of the results.

Detailed Experimental Protocols

2.2.1. Protein Preparation

-

Structure Retrieval: The three-dimensional crystal structure of human phosphodiesterase III (PDE3A or PDE3B) would be obtained from the Protein Data Bank (PDB).

-

Preprocessing: The protein structure would be prepared using software such as UCSF Chimera or Schrödinger's Protein Preparation Wizard. This process involves:

-

Removal of water molecules and any co-crystallized ligands.

-

Addition of hydrogen atoms.

-

Assignment of correct bond orders and protonation states.

-

Minimization of the protein structure using a suitable force field (e.g., OPLS3e) to relieve any steric clashes.

-

2.2.2. Ligand Preparation

-

Structure Generation: The 2D structure of this compound would be sketched using a chemical drawing tool like ChemDraw and converted to a 3D structure. The structure is also available on PubChem (CID 55690).[13]

-

Ligand Optimization: The ligand's geometry would be optimized using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a molecular mechanics force field (e.g., MMFF94).

-

Protonation State: The appropriate protonation state of this compound at physiological pH (7.4) would be determined.

2.2.3. Molecular Docking Simulation

-

Software: A widely used docking program such as AutoDock Vina, Glide, or GOLD would be employed.

-

Grid Generation: A grid box would be defined around the known active site of PDE3 to encompass the binding pocket. The dimensions of the grid would be set to allow for sufficient conformational sampling of the ligand.

-

Docking Parameters: The docking simulation would be performed using a standard protocol with a high level of exhaustiveness to ensure a thorough search of the conformational space. The number of binding modes to be generated would be set to a reasonable value (e.g., 10).

2.2.4. Analysis of Docking Results

-

Binding Pose Selection: The predicted binding poses would be ranked based on their docking scores (binding affinity). The pose with the lowest binding energy and favorable interactions with key active site residues would be selected for further analysis.

-

Interaction Analysis: The interactions between this compound and the active site residues of PDE3 would be visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions.

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be generated from the proposed molecular docking study.

Table 1: Docking Scores and Binding Energies

| Ligand | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) |

| This compound | -9.8 | -10.2 |

| Control PDE3 Inhibitor | -8.5 | -9.1 |

Table 2: Interaction Analysis with Key Active Site Residues of PDE3

| Isomazole Moiety | Interacting Residue | Interaction Type | Distance (Å) |

| Imidazole Ring | Gln859 | Hydrogen Bond | 2.9 |

| Phenyl Ring | Phe863 | Pi-Pi Stacking | 4.2 |

| Methoxy Group | Tyr792 | Hydrogen Bond | 3.1 |

| Sulfinyl Group | Asp821 | Hydrogen Bond | 2.8 |

Discussion and Conclusion

This technical guide has outlined a hypothetical yet plausible molecular docking study of this compound with phosphodiesterase III. The presented data, while not experimentally derived, provides a representative example of the types of results that would be obtained from such an investigation. The proposed binding mode suggests that this compound could form several key interactions within the active site of PDE3, including hydrogen bonds and pi-pi stacking, which would contribute to its inhibitory activity.

The detailed protocols and workflow diagrams serve as a valuable resource for researchers planning similar in-silico studies. Further experimental validation, such as in vitro enzyme inhibition assays, would be necessary to confirm these computational findings. The insights gained from molecular docking can significantly aid in the rational design and optimization of more potent and selective PDE3 inhibitors for therapeutic applications.

References

- 1. Effects of isomazole on force of contraction and phosphodiesterase isoenzymes I-IV in nonfailing and failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Contrasting preload-dependent hemodynamic and neurohumoral effects of isomazole, a partial phosphodiesterase inhibitor and calcium sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploratory study of the effects of single doses of isomazole on hemodynamics and heart rate variability parameters in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclic nucleotide phosphodiesterase 3 signaling complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphodiesterase 3 - Wikipedia [en.wikipedia.org]

- 7. PDE3 inhibitor - Wikipedia [en.wikipedia.org]

- 8. Phosphodiesterase III inhibitors for heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How Do PDE-3 Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 10. researchgate.net [researchgate.net]

- 11. Molecular docking of competitive phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Isomazole | C14H13N3O2S | CID 55690 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application of Isomazole Hydrochloride in Rodent Models of Congestive Heart Failure: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomazole is an imidazopyridine derivative that has been investigated for its positive inotropic and vasodilator effects in the context of heart failure. Its mechanism of action is primarily attributed to the inhibition of phosphodiesterase (PDE) III and IV, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, enhances myocardial contractility. Some studies also suggest that Isomazole may have calcium-sensitizing properties.[1][2] In human and canine studies, Isomazole has been shown to increase cardiac output and decrease peripheral vascular resistance.[3][4]

The use of rodent models is a crucial step in the preclinical evaluation of novel therapeutic agents for congestive heart failure.[5] These models allow for the investigation of a drug's efficacy, mechanism of action, and safety profile in a controlled setting.[5][6] This document outlines proposed protocols for evaluating the therapeutic potential of Isomazole Hydrochloride in established rodent models of congestive heart failure.

Proposed Rodent Models of Congestive Heart Failure

Several well-established methods can be used to induce CHF in rodents, each mimicking different aspects of the human condition.[5][6] The choice of model depends on the specific research question.

Isoproterenol-Induced Cardiac Remodeling and Heart Failure

This is a widely used pharmacological model that mimics the effects of excessive beta-adrenergic stimulation, leading to cardiac hypertrophy, fibrosis, and eventual heart failure.[6][7]

Surgical Models: Transverse Aortic Constriction (TAC)

The TAC model induces pressure overload on the left ventricle by surgically narrowing the transverse aorta.[5][8] This leads to compensatory hypertrophy, which over time progresses to heart failure with reduced ejection fraction.[5][8]

Experimental Protocols

The following are detailed, proposed protocols for investigating the effects of this compound in a rodent model of CHF.

Protocol 1: Isoproterenol-Induced Heart Failure in Rats

Objective: To assess the efficacy of this compound in preventing or reversing cardiac remodeling and dysfunction in a rat model of isoproterenol-induced heart failure.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Isoproterenol Hydrochloride

-

This compound

-

Saline solution (0.9% NaCl)

-

Anesthesia (e.g., isoflurane)

-

Echocardiography system with a high-frequency probe

-

Materials for tissue collection and analysis (histology, protein/RNA extraction)

Experimental Workflow:

Caption: Proposed experimental workflow for evaluating this compound in a rodent CHF model.

Procedure:

-

Animal Model and Acclimatization:

-

Acclimatize male Sprague-Dawley rats for one week under standard laboratory conditions.

-

Perform baseline echocardiography to obtain initial cardiac function parameters.

-

-

Induction of Heart Failure:

-

Induce heart failure by subcutaneous (s.c.) injection of isoproterenol at a dose of 5-10 mg/kg body weight daily for 7 consecutive days.[9] The dose may need to be optimized based on pilot studies to achieve significant cardiac dysfunction with acceptable mortality.

-

A control (sham) group should receive s.c. injections of saline.

-

-

Experimental Groups:

-

Group 1: Sham + Vehicle: Saline-injected rats receiving the vehicle control.

-

Group 2: CHF + Vehicle: Isoproterenol-injected rats receiving the vehicle control.

-

Group 3: CHF + Isomazole (Low Dose): Isoproterenol-injected rats receiving a low dose of this compound.

-

Group 4: CHF + Isomazole (High Dose): Isoproterenol-injected rats receiving a high dose of this compound.

-

-

Drug Administration:

-

Based on canine studies where intravenous doses were 10-20 µg/kg/min, a starting point for oral administration in rats could be in the range of 1-10 mg/kg/day.[3] A dose-response study is highly recommended.

-

Dissolve this compound in a suitable vehicle (e.g., distilled water or 0.5% carboxymethylcellulose).

-

Administer the drug or vehicle daily via oral gavage for a period of 4 weeks, starting after the 7-day isoproterenol induction period.

-

-

Assessment of Cardiac Function:

-

Echocardiography: Perform echocardiography weekly to assess cardiac function. Key parameters include Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), Left Ventricular Internal Dimensions at end-diastole and end-systole (LVIDd, LVIDs).

-

Hemodynamic Measurement: At the end of the study, perform terminal invasive hemodynamic measurements to assess parameters like left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), and the maximal rates of pressure rise and fall (dP/dtmax and dP/dtmin).

-

-

Post-mortem Analysis:

-

At the end of the treatment period, euthanize the animals.

-

Collect blood for biomarker analysis (e.g., Brain Natriuretic Peptide - BNP).

-

Excise the hearts, weigh them, and calculate the heart weight to body weight ratio (HW/BW) as an index of hypertrophy.

-

Process heart tissue for histological analysis (e.g., Masson's trichrome staining for fibrosis, H&E staining for myocyte size) and molecular analysis (e.g., gene expression of fibrotic and hypertrophic markers).

-

Data Presentation

The following tables represent hypothetical data that could be generated from the proposed study, illustrating the potential beneficial effects of this compound.

Table 1: Echocardiographic Parameters

| Group | LVEF (%) | FS (%) | LVIDd (mm) | LVIDs (mm) |

| Sham + Vehicle | 75 ± 5 | 40 ± 4 | 6.5 ± 0.3 | 3.9 ± 0.2 |

| CHF + Vehicle | 45 ± 6 | 22 ± 4 | 8.5 ± 0.5 | 6.6 ± 0.4 |

| CHF + Isomazole (Low) | 55 ± 5 | 28 ± 3 | 8.0 ± 0.4 | 5.8 ± 0.3 |

| CHF + Isomazole (High) | 65 ± 6 | 35 ± 4 | 7.2 ± 0.3 | 4.7 ± 0.3* |

| Data are presented as Mean ± SD. *p < 0.05 vs. CHF + Vehicle. |

Table 2: Hemodynamic and Gravimetric Data

| Group | LVEDP (mmHg) | dP/dtmax (mmHg/s) | HW/BW (mg/g) | Serum BNP (pg/mL) |

| Sham + Vehicle | 4 ± 1 | 8000 ± 500 | 2.8 ± 0.2 | 50 ± 10 |

| CHF + Vehicle | 15 ± 3 | 4500 ± 600 | 4.5 ± 0.4 | 350 ± 50 |

| CHF + Isomazole (Low) | 10 ± 2 | 5500 ± 550 | 4.0 ± 0.3 | 200 ± 40 |

| CHF + Isomazole (High) | 6 ± 2 | 7000 ± 600 | 3.5 ± 0.3 | 100 ± 30 |

| Data are presented as Mean ± SD. *p < 0.05 vs. CHF + Vehicle. |

Mechanism of Action: Signaling Pathway

Isomazole's primary mechanism of action involves the inhibition of phosphodiesterase, leading to increased cAMP levels and subsequent downstream effects that improve cardiac contractility and promote vasodilation.

References

- 1. Effects of isomazole on force of contraction and phosphodiesterase isoenzymes I-IV in nonfailing and failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Contrasting preload-dependent hemodynamic and neurohumoral effects of isomazole, a partial phosphodiesterase inhibitor and calcium sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Systemic and regional hemodynamic effects of isomazole in awake dogs with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploratory study of the effects of single doses of isomazole on hemodynamics and heart rate variability parameters in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modified Protocol for A Mouse Heart Failure Model Using Minimally Invasive Transverse Aortic Constriction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring Hemodynamic Effects of Isomazole Hydrochloride In Vivo

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isomazole is an imidazopyridine derivative that has demonstrated positive inotropic, chronotropic, and vasodilator effects.[1] It is classified as a phosphodiesterase (PDE) inhibitor, with additional calcium-sensitizing properties.[2][3] Specifically, it is believed to inhibit PDE3 and PDE4 isozymes.[4] These characteristics make it a compound of interest for cardiovascular conditions such as heart failure.[1][2] Accurate in vivo assessment of its hemodynamic effects is critical for preclinical development. These application notes provide detailed protocols for measuring the hemodynamic effects of Isomazole Hydrochloride in rodent models.

Proposed Signaling Pathway of this compound

Isomazole's primary mechanism of action is the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This initiates a signaling cascade that results in increased cardiac contractility and heart rate.

Proposed signaling pathway of this compound.

Experimental Protocols

General Workflow for In Vivo Hemodynamic Assessment

A systematic approach is crucial for obtaining reliable and reproducible data. The following workflow outlines the key stages of an in vivo study to assess the hemodynamic effects of this compound.

General workflow for in vivo hemodynamic assessment.

Protocol 1: Continuous Hemodynamic Monitoring via Radiotelemetry

Radiotelemetry is the gold standard for chronic, continuous, and stress-free monitoring of blood pressure and heart rate in conscious, unrestrained animals.[5][6][7]

Objective: To continuously measure blood pressure (systolic, diastolic, mean), heart rate, and activity in response to this compound administration.

Animal Model: Male/Female Rats (≥ 225g) or Mice (≥ 19g).[8]

Methodology:

-

Surgical Implantation:

-

Anesthetize the animal using isoflurane (3-4% for induction, 1.5-2% for maintenance).

-

For rats, a midline abdominal incision is made to expose the abdominal aorta.[8][9] The telemetry catheter is inserted into the aorta, advanced cranially, and secured with tissue adhesive. The transmitter body is placed in the peritoneal cavity and sutured to the abdominal wall.[5][8]

-

For mice, an incision is made on the ventral side of the neck to isolate the left carotid artery.[9] The catheter is advanced through the carotid into the aortic arch. The transmitter body is placed in a subcutaneous pocket along the flank.[6][9]

-

Close all incisions with sutures or wound clips.

-

Administer post-operative analgesics as per institutional guidelines.

-

-

Recovery:

-

House animals individually and allow a recovery period of at least 7-10 days to ensure wound healing and return to normal physiological state.[8]

-

-

Data Acquisition:

-

Place the animal's home cage on a telemetry receiver.

-

Record baseline data for at least 24 hours prior to drug administration to establish a stable diurnal rhythm.

-

Prepare this compound in a suitable vehicle (e.g., sterile saline).

-

Administer the compound via the desired route (e.g., oral gavage, intravenous infusion). A dose-response study is recommended.

-

Continuously record hemodynamic data for a predetermined period post-dosing (e.g., 24 hours) to capture the onset, peak, and duration of effects.

-

Protocol 2: Assessment of Cardiac Function using Echocardiography

Echocardiography is a non-invasive imaging technique used to assess cardiac morphology and function.[10][11][12]

Objective: To measure changes in cardiac dimensions, systolic function (e.g., Ejection Fraction, Fractional Shortening), and diastolic function in response to this compound.

Animal Model: Mice or Rats.

Methodology:

-

Animal Preparation:

-